molecular formula C21H20N2O4 B2900384 1-benzyl-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004256-30-7

1-benzyl-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2900384
CAS No.: 1004256-30-7
M. Wt: 364.401
InChI Key: YUXSZORWJBCFBN-UHFFFAOYSA-N
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Description

1-benzyl-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.
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Properties

IUPAC Name

1-benzyl-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-26-17-9-10-18(19(12-17)27-2)22-21(25)16-8-11-20(24)23(14-16)13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXSZORWJBCFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and other biological activities. The compound's structure suggests it may interact with various biological pathways, making it a candidate for further research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H21N1O4\text{C}_{19}\text{H}_{21}\text{N}_{1}\text{O}_{4}

This structure features a dihydropyridine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells .
  • Case Study : A study involving derivatives of dihydropyridine compounds demonstrated their ability to inhibit the growth of human colon cancer (HT29) and prostate cancer (DU145) cell lines. The MTT assay results indicated a dose-dependent decrease in cell viability, suggesting potential use as an anticancer agent .

Antimicrobial Activity

In addition to anticancer effects, there is evidence suggesting antimicrobial properties:

  • Screening Results : Compounds structurally related to this compound have shown activity against various bacterial strains. For example, derivatives have been tested against Pseudomonas aeruginosa and Staphylococcus aureus with promising results .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the molecule:

Modification Effect
Substitution on the benzyl groupIncreased cytotoxicity against cancer cells
Variation in the methoxy groupsAltered antimicrobial potency
Changes in the carboxamide moietyEnhanced binding affinity to target proteins

This table illustrates how subtle changes in chemical structure can lead to significant variations in biological activity.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with key biological targets:

  • Target Proteins : Studies have focused on its binding affinity to proteins involved in cancer progression, such as EGFR tyrosine kinase. The docking results indicate strong interactions that could inhibit enzyme activity and thus prevent tumor growth .

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